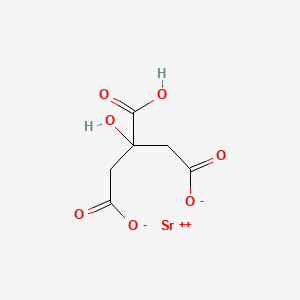
Strontium monocitrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Strontium monocitrate is a chemical compound that combines strontium, a soft, silver-yellow alkaline earth metal, with citric acid, an organic acid commonly found in citrus fruits. This compound is known for its potential applications in various fields, including medicine and materials science. This compound is particularly noted for its role in bone health, where it is used as a dietary supplement to support bone density and strength.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of strontium monocitrate typically involves the reaction of citric acid with strontium carbonate. The process can be summarized as follows:
Mixing: Citric acid, strontium carbonate, and water are mixed in a specific ratio (e.g., 3.32:2.76:1.07).
Reaction: The mixture is placed in a reaction vessel and heated to a temperature of 60 degrees Celsius.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Raw Material Handling: Large quantities of citric acid and strontium carbonate are handled using automated systems.
Controlled Reaction Conditions: Industrial reactors maintain precise temperature and mixing conditions to ensure consistent product quality.
Purification: The resulting this compound is purified through filtration and drying processes to obtain a high-purity product suitable for various applications.
化学反应分析
Types of Reactions: Strontium monocitrate can undergo several types of chemical reactions, including:
Oxidation: In the presence of strong oxidizing agents, this compound can be oxidized, leading to the formation of strontium oxide and other by-products.
Reduction: Reduction reactions involving this compound are less common but can occur under specific conditions.
Substitution: this compound can participate in substitution reactions where the citrate group is replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Strong oxidizers such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution Reactions: Various ligands and catalysts can be used to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield strontium oxide, while substitution reactions can produce a variety of strontium-containing compounds.
科学研究应用
Strontium monocitrate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other strontium compounds and materials.
Biology: Investigated for its role in cellular processes and bone metabolism.
Medicine: Employed as a dietary supplement to support bone health and prevent osteoporosis.
Industry: Utilized in the production of specialized materials, such as strontium-based phosphors for luminescent applications
作用机制
The mechanism of action of strontium monocitrate involves its interaction with bone tissue. Strontium ions are known to:
Increase Bone Formation: Strontium stimulates osteoblasts, the cells responsible for bone formation, leading to increased deposition of new bone.
Reduce Bone Resorption: Strontium also inhibits osteoclasts, the cells responsible for bone resorption, thereby reducing bone loss
These dual actions make this compound an effective agent for maintaining bone density and strength.
相似化合物的比较
Strontium monocitrate can be compared with other strontium compounds such as:
Strontium Ranelate: Known for its dual action on bone formation and resorption, similar to this compound.
Strontium Chloride: Primarily used in industrial applications and less effective in bone health.
Strontium Carbonate: Commonly used as a precursor in the synthesis of other strontium compounds .
Uniqueness: this compound’s unique combination of strontium and citric acid provides it with specific properties that enhance its bioavailability and efficacy in supporting bone health, distinguishing it from other strontium compounds.
属性
CAS 编号 |
813-97-8 |
|---|---|
分子式 |
C12H10O14Sr3 |
分子量 |
641.1 g/mol |
IUPAC 名称 |
tristrontium;2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/2C6H8O7.3Sr/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6 |
InChI 键 |
QGAPCDHPGCYAKM-UHFFFAOYSA-H |
SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.[Sr+2] |
规范 SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Sr+2].[Sr+2].[Sr+2] |
Key on ui other cas no. |
813-97-8 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


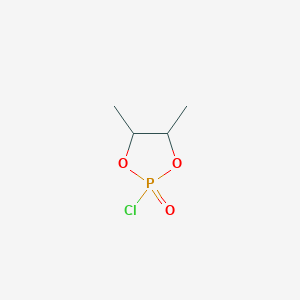
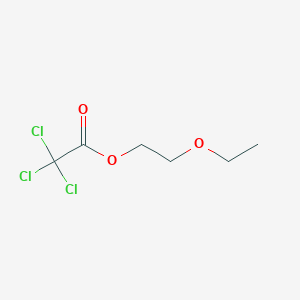
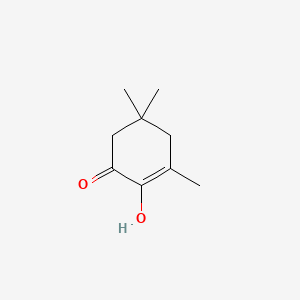
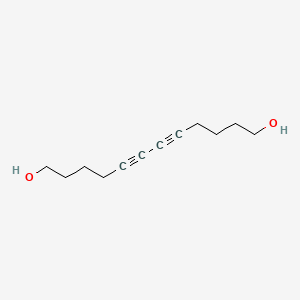
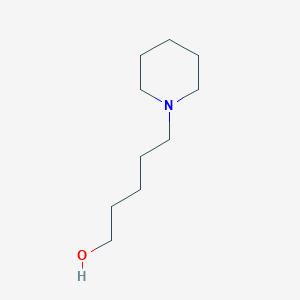
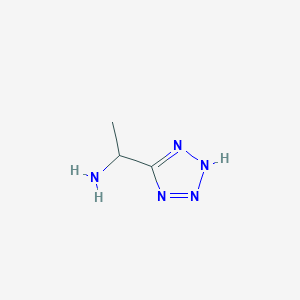
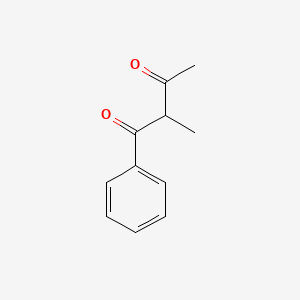

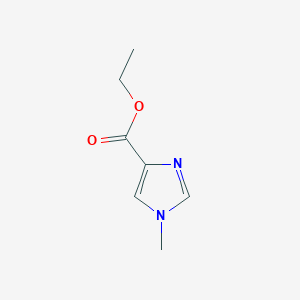
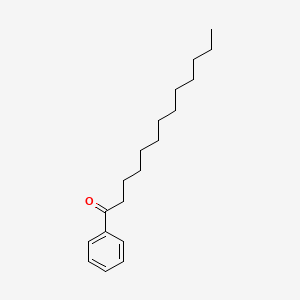
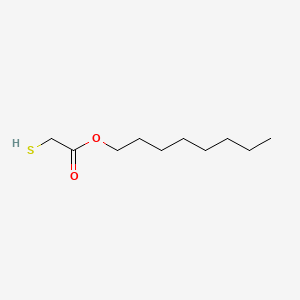
![2,2-Dichloro-n-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1583978.png)

![Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), tetrakis(2-methylpropyl)-](/img/structure/B1583980.png)
